molecular formula C14H9Cl2NOS B12583794 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- CAS No. 647849-53-4

2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-

Cat. No.: B12583794
CAS No.: 647849-53-4
M. Wt: 310.2 g/mol
InChI Key: REMMNOYSFUPACX-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a benzoxazine ring with thione and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as trifluoromethanesulfonic acid to catalyze the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding benzoxazine with a thiol group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzoxazine with a thiol group.

    Substitution: Benzoxazine derivatives with various substituents on the benzene ring.

Scientific Research Applications

2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazine-2,4-dione: This compound has a similar benzoxazine ring but with a dione substituent instead of a thione.

    3,4-Dihydro-2H-1,3-Benzoxazine: Lacks the thione group and has different chemical properties.

Uniqueness

2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

647849-53-4

Molecular Formula

C14H9Cl2NOS

Molecular Weight

310.2 g/mol

IUPAC Name

6,8-dichloro-3-phenyl-4H-1,3-benzoxazine-2-thione

InChI

InChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2

InChI Key

REMMNOYSFUPACX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3

Origin of Product

United States

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